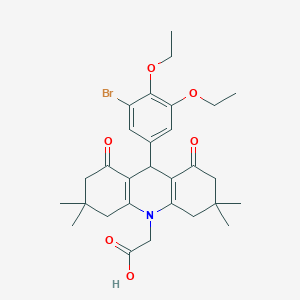![molecular formula C26H26N2O4 B302059 N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302059.png)
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BNPF, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of hydrazones and has a unique chemical structure that makes it a promising candidate for research purposes.
Mecanismo De Acción
The mechanism of action of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for the development of anticancer drugs.
Biochemical and Physiological Effects:
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its unique chemical structure, which makes it a promising candidate for research purposes. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is that its mechanism of action is not fully understood, which may hinder its development as an anticancer agent.
Direcciones Futuras
There are several future directions for the research on N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to further investigate its potential as an anticancer agent by conducting in vivo studies and exploring its mechanism of action. Additionally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be further explored for its potential applications in materials science, such as the development of new fluorescent probes. Finally, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could be used as a starting material for the synthesis of other compounds with potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction between 4-sec-butoxy-3-ethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation process, resulting in the formation of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide as a yellow crystalline solid. The purity and yield of N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied extensively for its potential applications in various scientific fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been explored for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used as a key intermediate for the synthesis of various other compounds.
Propiedades
Nombre del producto |
N'-(4-sec-butoxy-3-ethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C26H26N2O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-butan-2-yloxy-3-ethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H26N2O4/c1-4-17(3)31-23-12-10-18(14-24(23)30-5-2)16-27-28-26(29)25-15-21-20-9-7-6-8-19(20)11-13-22(21)32-25/h6-17H,4-5H2,1-3H3,(H,28,29)/b27-16+ |
Clave InChI |
YGVDZBPAFRRCMB-JVWAILMASA-N |
SMILES isomérico |
CCC(C)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
SMILES canónico |
CCC(C)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)



![(9-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301988.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)